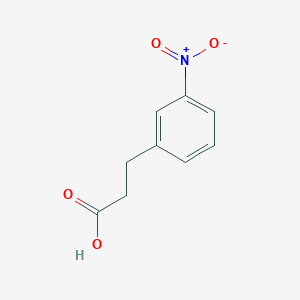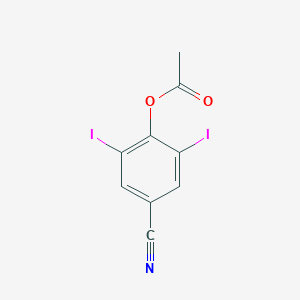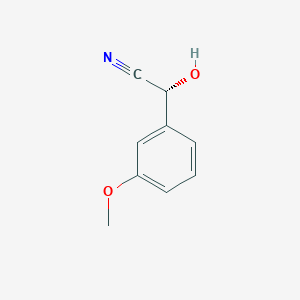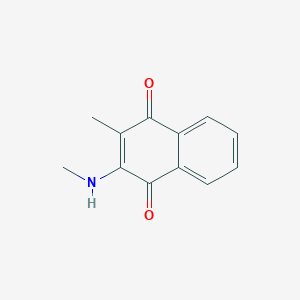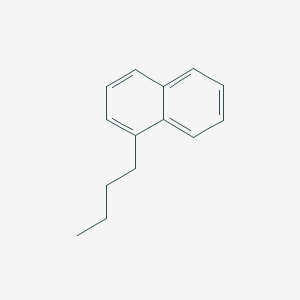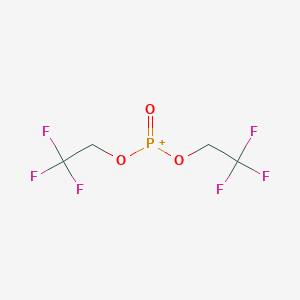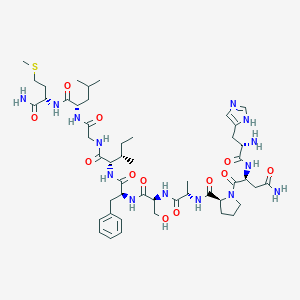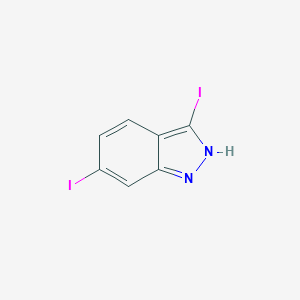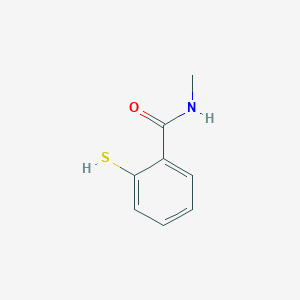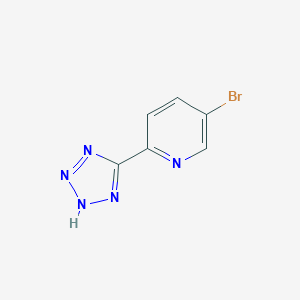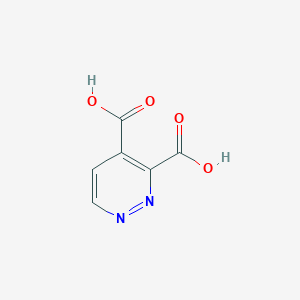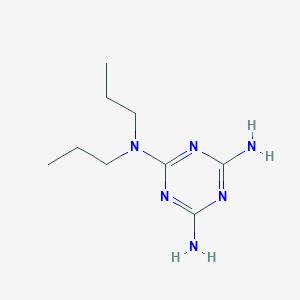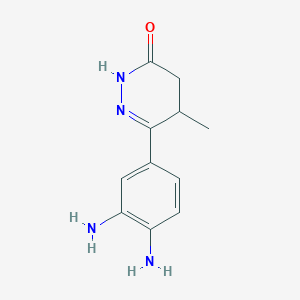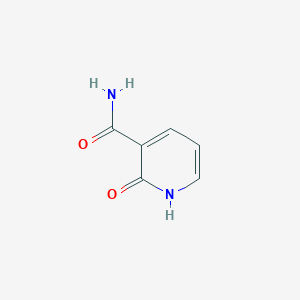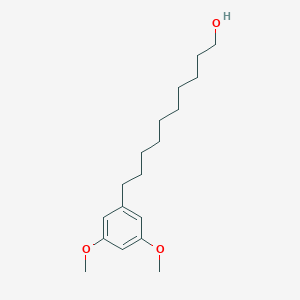
10-(3,5-Dimethoxyphenyl)decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3,5-Dimethoxyphenyl)decan-1-ol, also known as 2C-B-10 or 2C-B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It is a derivative of 2C-B, a well-known psychedelic drug. 2C-B-10 has gained popularity in recent years due to its potency and unique effects. It has been used for research purposes to study its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 10-(3,5-Dimethoxyphenyl)decan-1-ol is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of certain brain regions, particularly those involved in sensory perception and emotional processing. It is also thought to affect the release of neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol are similar to those of other hallucinogenic drugs. It can cause alterations in sensory perception, such as changes in color and sound perception, and can induce feelings of euphoria and altered consciousness. Other effects may include changes in heart rate and blood pressure, as well as nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-(3,5-Dimethoxyphenyl)decan-1-ol in laboratory experiments is its potency and unique effects. This allows researchers to study its mechanism of action and potential therapeutic applications in a controlled setting. However, one limitation is its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decan-1-ol. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the development of new analogs and derivatives of 10-(3,5-Dimethoxyphenyl)decan-1-ol, which may have improved potency and selectivity for specific receptors. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol.
Synthesemethoden
The synthesis of 10-(3,5-Dimethoxyphenyl)decan-1-ol involves the reaction of 2C-B with decanoic acid and thionyl chloride to produce 10-(3,5-Dimethoxyphenyl)decan-1-ol. The process involves several steps, including the formation of an acid chloride intermediate and subsequent reaction with the 2C-B molecule. The final product is purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The use of 10-(3,5-Dimethoxyphenyl)decan-1-ol in scientific research has been primarily focused on its psychoactive effects and potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many other hallucinogenic drugs, such as LSD and psilocybin.
Eigenschaften
CAS-Nummer |
152430-95-0 |
|---|---|
Produktname |
10-(3,5-Dimethoxyphenyl)decan-1-ol |
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
10-(3,5-dimethoxyphenyl)decan-1-ol |
InChI |
InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3 |
InChI-Schlüssel |
CLVDDRBGYRJHAF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



